![molecular formula C16H14N4O4 B6434136 benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1904025-68-8](/img/structure/B6434136.png)
benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
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Description
This compound is a derivative of carbamic acid and benzyl alcohol . It has a molecular formula of C13H12N2O3 and an average mass of 244.246 Da . It is also known as benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further linked to a 2-oxo-1,2-dihydropyridin-3-yl group . The exact structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 12 . Its molar refractivity is 67.34 . It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.2 . It is soluble with a solubility of 0.854 mg/ml .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific molecular targets .
Pharmacokinetics
The pharmacokinetic properties of benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 2.2 (iLOGP), indicating its potential for distribution into tissues . Its water solubility is moderate, which may affect its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
benzyl N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15-12(7-4-8-17-15)14-19-13(24-20-14)9-18-16(22)23-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHCUKKQRNCVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate |
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